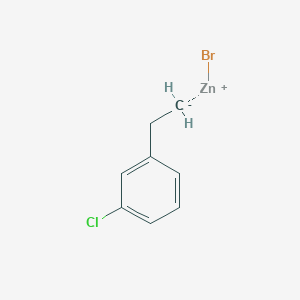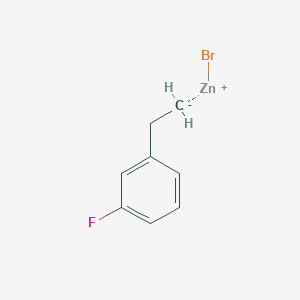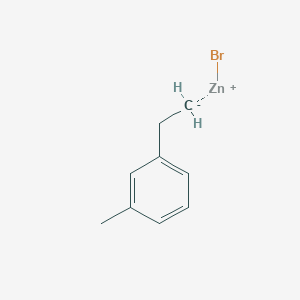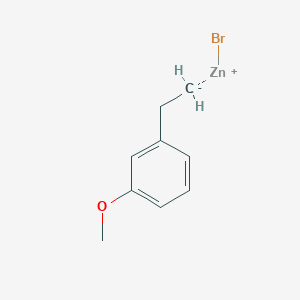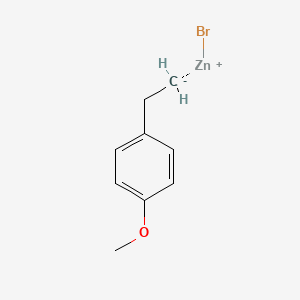![molecular formula C12H16INZn B6333780 2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1263144-74-6](/img/structure/B6333780.png)
2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran” is a chemical compound with a molecular weight of 366.56 . It is typically available in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q;;+1/p-1 . This code provides a detailed description of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Ligands for D2-like Receptors
Research has explored the contributions of arylalkyl substituents, like those in 2-[(1-Piperidino)methyl]phenylzinc iodide, to the potency and selectivity of binding affinity at D(2)-like receptors. These findings indicate the potential of such compounds in the development of antipsychotic agents by improving the pharmacophoric groups for targeted receptor interaction (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution Reactions
Compounds containing piperidine, such as 2-[(1-Piperidino)methyl]phenylzinc iodide, have been studied for their reactivity in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing various organic compounds, indicating the importance of piperidine derivatives in organic chemistry and drug synthesis (Pietra & Vitali, 1972).
Antineoplastic Agent Development
Piperidine derivatives have been identified as potential antineoplastic agents, demonstrating cytotoxic properties and tumor-selective toxicity. This research suggests that compounds like 2-[(1-Piperidino)methyl]phenylzinc iodide could serve as scaffolds for developing novel anticancer drugs with improved efficacy and safety profiles (Hossain et al., 2020).
Pharmacokinetics and Metabolism Studies
Piperidine-based compounds, due to their structural characteristics, play a significant role in pharmacokinetics and metabolism studies. Understanding how these compounds are metabolized and distributed within the body can inform the design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties (Chabot, 1997).
Potential Antifungal Properties
The Piper genus has been identified as a source of compounds with significant antifungal activities. Derivatives of piperidine, such as 2-[(1-Piperidino)methyl]phenylzinc iodide, could be investigated for their potential as antifungal agents, contributing to the development of new pharmaceuticals for treating fungal infections (Xu & Li, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUVOUKQZIABBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

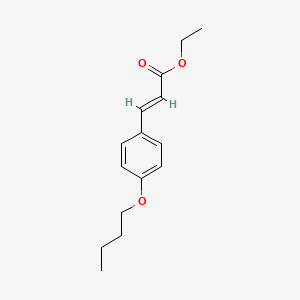
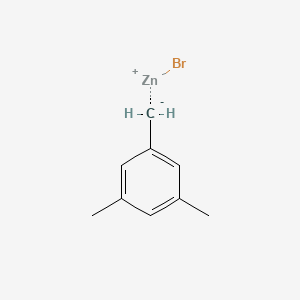
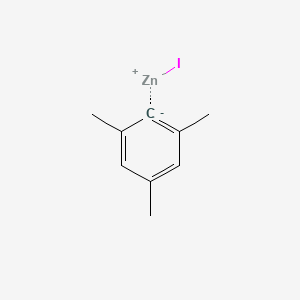
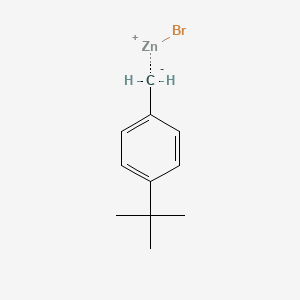
![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)
